molecular formula C7H7BrFNO B6358069 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine CAS No. 1440520-79-5

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine

Cat. No.: B6358069
CAS No.: 1440520-79-5
M. Wt: 220.04 g/mol
InChI Key: XUEGEKBIDCEEBR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7BrFNO. It is a pyridine derivative, characterized by the presence of bromine, fluorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine typically involves the bromination and fluorination of a pyridine derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition, receptor binding, or other biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is unique due to the presence of both bromine and fluorine atoms along with a methoxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-5-fluoro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEGEKBIDCEEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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